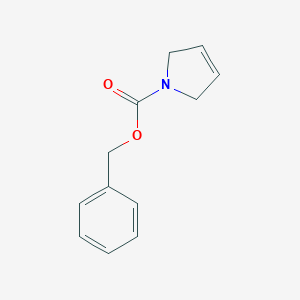

benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-7H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKKIFJNZPNVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349189 | |

| Record name | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31970-04-4 | |

| Record name | Benzyl 3-pyrroline-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31970-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document summarizes its known characteristics, safety information, and a proposed synthetic pathway.

Chemical and Physical Properties

This compound, also known as N-Cbz-3-pyrroline, is a colorless to yellow liquid under standard conditions.[1] It is characterized by the presence of a benzyl carbamate protecting group on a 2,5-dihydropyrrole ring. This compound is generally stable but may react with strong oxidizing agents.[2] Due to its low solubility in water, it is typically soluble in common organic solvents such as dichloromethane and chloroform.[2] For long-term storage, it is recommended to keep it in a dark, dry, and sealed container at room temperature or under refrigerated conditions (2-8°C) in an inert atmosphere.[1][3]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31970-04-4 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Density | 1.132 g/mL at 25 °C | [1] |

| Boiling Point | 126 °C at 0.32 mmHg | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Refractive Index (n20/D) | 1.544 | [1] |

| Solubility | Low in water; Soluble in dichloromethane, chloroform | [2] |

| Purity | Commercially available in 97% and 99% purity | [1][3] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene (CH₂) protons, and signals for the vinyl (=CH) and allylic (CH₂) protons of the dihydropyrrole ring.

-

¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the sp² and sp³ hybridized carbons of the dihydropyrrole ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the carbamate group (typically around 1700 cm⁻¹), C-N stretching, C=C stretching of the alkene in the pyrroline ring, and C-H stretching from both the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ).

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route involves the N-protection of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) with benzyl chloroformate. This is a standard procedure for the introduction of a carboxybenzyl (Cbz) protecting group onto a secondary amine.

The reaction would typically be carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent is often a mixture of an organic solvent like tetrahydrofuran (THF) and water.

Below is a generalized experimental workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity

The pyrrole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, antiviral, and anticancer agents. The N-benzyl pyrrole moiety, in particular, is utilized in the design of novel therapeutic conjugates.

However, there is a lack of specific studies in the public domain detailing the biological or pharmacological activity of this compound itself. It is primarily regarded as a synthetic intermediate or a building block for the construction of more complex, biologically active molecules. Its utility lies in providing a protected pyrroline core that can be further functionalized.

The logical relationship for its use in drug discovery is outlined in the following diagram.

Caption: Use as an intermediate in the drug discovery process.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. |

References

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a heterocyclic compound often utilized as a building block in organic synthesis. The document details its chemical structure, nomenclature, physical and chemical properties, a representative synthesis protocol, and a workflow diagram for its preparation.

Chemical Structure and IUPAC Name

This compound is a derivative of pyrroline, also known as dihydropyrrole. The nitrogen atom of the pyrroline ring is protected by a benzyloxycarbonyl (Cbz) group.

-

IUPAC Name: this compound[1]

-

Synonyms: Benzyl 3-pyrroline-1-carboxylate, 1-Cbz-2,5-dihydro-1H-pyrrole, N-Carbobenzoxy-3-pyrroline, N-Cbz-3-pyrroline, 2,5-Dihydropyrrole-1-carboxylic acid benzyl ester[2]

-

CAS Number: 31970-04-4

Chemical Structure:

(Structure generated based on SMILES representation: O=C(N1CC=CC1)OCC2=CC=CC=C2)

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for its application in experimental settings, including reaction setup, purification, and characterization.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [3] |

| Molecular Weight | 203.24 g/mol | |

| Physical Form | Colorless to Yellow Liquid | [3] |

| Density | 1.132 g/mL at 25 °C | [3] |

| Boiling Point | 126 °C at 0.32 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.544 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [3][4] |

| InChI Key | XSKKIFJNZPNVGO-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | Phenyl (C₆H₅) | 7.2 - 7.4 (m, 5H) |

| Benzyl CH₂ (O-CH₂) | ~5.1 (s, 2H) | |

| Olefinic CH=CH | ~5.8 (m, 2H) | |

| Allylic CH₂ (N-CH₂) | ~4.1 (m, 4H) | |

| ¹³C NMR | Carbonyl (C=O) | ~155 |

| Phenyl (C₆H₅) | 127 - 137 | |

| Olefinic (CH=CH) | ~125 | |

| Benzyl (O-CH₂) | ~67 | |

| Allylic (N-CH₂) | ~53 |

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, its synthesis can be reliably achieved through the standard N-protection of the parent amine, 2,5-dihydro-1H-pyrrole, using benzyl chloroformate. The following is a representative protocol based on the well-established Schotten-Baumann reaction conditions for N-Cbz protection of amines.

Representative Protocol: N-Cbz Protection of 2,5-dihydro-1H-pyrrole

This procedure describes the reaction of an amine with benzyl chloroformate under basic conditions to form the corresponding N-Cbz protected compound.

Materials:

-

2,5-dihydro-1H-pyrrole (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Diethyl ether for extraction

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Dissolution and Cooling: Dissolve 2,5-dihydro-1H-pyrrole in an aqueous solution of sodium carbonate. The pH should be maintained between 8 and 10. Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Cbz-Cl: To the vigorously stirred, cooled solution, add benzyl chloroformate dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a colorless to yellow oil, can be purified by flash column chromatography on silica gel if necessary.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the representative protocol.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to CAS Number 31970-04-4 and the Biologically Active 7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives

Disclaimer: The CAS number 31970-04-4 provided in the topic query corresponds to the chemical compound Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate . While this compound has applications in chemical synthesis, it does not align with the request for in-depth information on biological signaling pathways and detailed experimental protocols relevant to drug development professionals.

Further investigation into chemical databases and research literature suggests that the core requirements of this technical guide, particularly those related to cancer research and cellular imaging, are highly relevant to the class of compounds known as 7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives . A prominent example is 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole and its analogues. These compounds are extensively studied for their biological activities.

This guide is therefore presented in two parts. Part 1 provides the available chemical and safety information for this compound (CAS 31970-04-4). Part 2 offers a comprehensive technical overview of the 7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives, which aligns with the detailed requirements for an in-depth guide for researchers and drug development professionals.

Part 1: this compound (CAS 31970-04-4)

This compound is primarily used as a building block in organic synthesis.[1]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Colorless to pale yellow liquid[2][3] |

| Boiling Point | 126 °C at 0.32 mmHg[2] |

| Density | 1.132 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.544[2] |

| Flash Point | >110 °C (>230 °F)[2][3] |

| Storage Temperature | Room temperature, keep in a dark and dry place |

Safety Data

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Part 2: 7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives

Introduction

7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives are a class of compounds with significant biological activity, making them of great interest to researchers in drug development.[4] These compounds, particularly those with a piperazine moiety like 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole, are known for their fluorescent properties and their potent inhibition of Glutathione S-Transferases (GSTs).[4] A well-studied analogue, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated promising anticancer activity by inducing apoptosis in various tumor cell lines.[4][5]

Chemical and Physical Properties of Representative NBD Derivatives

| Property | 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 1-oxide | 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride | 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole |

| CAS Number | 58131-57-0 | 374730-75-3[6] | 18378-22-8 |

| Molecular Formula | C₁₁H₁₃N₅O₄ | C₁₀H₁₂ClN₅O₃[6] | C₁₁H₁₂N₄O₃ |

| Molecular Weight | 279.25 g/mol [7] | 285.69 g/mol [6] | 248.24 g/mol [8] |

| Appearance | Data not available | Data not available | Data not available |

| Fluorescence | Often used as fluorescent probes | Data not available | Data not available |

Safety Information

Detailed safety data for specific NBD derivatives should be consulted from the supplier's Safety Data Sheet (SDS). As with many nitro-aromatic compounds, they should be handled with care, assuming potential toxicity.

Biological Activity and Mechanism of Action

The primary mechanism of anticancer activity for many NBD derivatives is the inhibition of Glutathione S-Transferase (GST), particularly the GSTP1-1 isoenzyme, which is often overexpressed in tumor cells.[4][9] GSTP1-1 is a natural inhibitor of c-Jun N-terminal kinase (JNK), a key player in the apoptotic signaling cascade.

NBD derivatives like NBDHEX act as suicide inhibitors for GSTs.[9] They bind to the active site of the enzyme and, in the presence of glutathione (GSH), form a stable complex.[9] This irreversible inhibition prevents GSTP1-1 from binding to and inhibiting JNK. The dissociation of the JNK-GSTP1-1 complex leads to the activation of the JNK-mediated apoptotic pathway, ultimately resulting in tumor cell death.[10] This mechanism makes NBD derivatives promising candidates for cancer therapy, especially in drug-resistant tumors.

Signaling Pathway of NBD-induced Apoptosis

Experimental Protocols

1. Glutathione S-Transferase (GST) Inhibition Assay

-

Objective: To determine the inhibitory potency (e.g., IC₅₀) of an NBD derivative on GST activity.

-

Principle: GST activity is measured spectrophotometrically by monitoring the conjugation of glutathione (GSH) to a substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

-

Methodology:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.5-7.4), GSH, and CDNB.

-

Add purified recombinant human GSTP1-1 enzyme to the reaction mixture.

-

To experimental wells, add varying concentrations of the NBD derivative dissolved in a suitable solvent (e.g., DMSO). Control wells should contain the solvent alone.

-

Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the NBD derivative.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[11]

-

2. Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxicity of an NBD derivative on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Methodology:

-

Seed cancer cells (e.g., K562, HeLa) in a 96-well plate and allow them to adhere overnight.[12]

-

Treat the cells with various concentrations of the NBD derivative for a specified period (e.g., 24, 48, or 72 hours).[12]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[12]

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

3. Live-Cell Fluorescent Imaging

-

Objective: To visualize the intracellular localization of fluorescent NBD derivatives and monitor cellular changes.

-

Principle: The intrinsic fluorescence of NBD derivatives allows for their visualization within living cells using confocal microscopy.

-

Methodology:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Treat the cells with the fluorescent NBD derivative (e.g., NBD-PZ-TPP) at a specific concentration (e.g., 10 µM) and incubate for a defined time (e.g., 60 minutes).[12]

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

If desired, co-stain with other fluorescent markers for specific organelles (e.g., DAPI for the nucleus).[12]

-

Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the NBD derivative (e.g., excitation at 488 nm and emission collected at 500-550 nm).[12]

-

Experimental Workflows

Applications in Research and Drug Development

-

Anticancer Drug Candidates: Due to their ability to induce apoptosis in cancer cells, particularly those resistant to conventional chemotherapies, NBD derivatives are being actively investigated as potential anticancer drugs.

-

Fluorescent Probes: The fluorescent nature of many NBD derivatives makes them valuable tools for cellular imaging and for studying biological processes in living cells.[13] They can be used to visualize lysosomes and other organelles.[14]

-

Chemical Biology Tools: As potent and specific inhibitors of GSTs, NBD derivatives serve as important chemical probes to study the roles of these enzymes in cellular signaling and detoxification pathways.

References

- 1. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 31970-04-4(this compound) | Kuujia.com [kuujia.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. portlandpress.com [portlandpress.com]

- 5. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride | C10H12ClN5O3 | CID 71751110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-(4-Methyl-1-piperazinyl)-4-nitro-2,1,3-benzoxadiazole 1-oxide Result Summary | BioGRID [thebiogrid.org]

- 8. 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole | C11H12N4O3 | CID 2821613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proapoptotic activity of new glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. chemodex.com [chemodex.com]

Role of the carbobenzyloxy (Cbz) protecting group in pyrroline chemistry

For Researchers, Scientists, and Drug Development Professionals

The carbobenzyloxy (Cbz or Z) group, a cornerstone in amine protection strategy, plays a pivotal role in the synthesis and functionalization of pyrrolines—unsaturated five-membered nitrogen heterocycles. This technical guide provides an in-depth analysis of the Cbz group's application in pyrroline chemistry, detailing its introduction, stability, and cleavage, as well as its influence on the stereochemical outcome and reactivity of these important scaffolds. Pyrrolines are significant precursors in the synthesis of a myriad of natural products and pharmaceutically active compounds. The strategic use of the Cbz protecting group allows for precise chemical manipulations of the pyrroline ring, making it an indispensable tool for synthetic chemists.

Introduction to the Cbz Group in Heterocyclic Chemistry

The benzyloxycarbonyl (Cbz) group was historically introduced by Leonidas Zervas and Max Bergmann for peptide synthesis.[1] Its utility stems from its robustness under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis.[2] In the context of pyrroline chemistry, the Cbz group serves several critical functions:

-

Nitrogen Protection: It effectively masks the nucleophilicity and basicity of the pyrroline nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[3]

-

Activation and Reactivity Modulation: The electron-withdrawing nature of the carbamate can influence the reactivity of the pyrroline double bond, affecting its susceptibility to electrophilic and nucleophilic attack.

-

Stereodirecting Group: The bulky Cbz group can exert significant steric influence, directing the approach of reagents to the pyrroline ring and enabling stereoselective transformations.

Synthesis of Cbz-Protected Pyrrolines

The synthesis of N-Cbz-pyrrolines can be achieved through various synthetic strategies, most notably via ring-closing metathesis (RCM) of Cbz-protected diallylic amines. This method offers a versatile entry to variously substituted 2,5-dihydro-1H-pyrroles (3-pyrrolines).

Ring-Closing Metathesis (RCM) Pathway

Another important route involves the intramolecular cyclization of acyclic precursors. For instance, the cyclization of an alkene can lead to the formation of a 2-pyrroline derivative, which can be subsequently hydrogenated to a pyrrolidine.[4]

Reactions of Cbz-Protected Pyrrolines

The Cbz-protected pyrroline ring is a versatile intermediate that can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Aza-Michael Addition

The electron-withdrawing nature of the Cbz group can activate the β-carbon of a pyrroline system, making it susceptible to nucleophilic attack in an aza-Michael addition. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines is a key step in the 'clip-cycle' synthesis of pyrrolidines.[5]

Cycloaddition Reactions

N-Cbz-pyrrolines can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the formation of bicyclic systems containing a pyrrolidine ring. These reactions are highly valuable for the rapid construction of complex heterocyclic scaffolds. For example, the reaction of a Cbz-protected pyrroline with a nitrile oxide would yield a spiroisoxazoline derivative.[6]

Epoxidation and Hydrogenation

The double bond of N-Cbz-pyrrolines can be subjected to stereoselective epoxidation or hydrogenation to introduce new stereocenters. The steric bulk of the Cbz group can direct the facial selectivity of these reactions. Asymmetric hydrogenation of N-protected pyrroles, which can be considered precursors to pyrrolines, has been shown to proceed with high enantioselectivity using chiral ruthenium catalysts.[7]

Deprotection of the Cbz Group

The removal of the Cbz group to unveil the free amine is a crucial final step in many synthetic sequences. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOH | Mild, neutral conditions; clean byproducts (toluene and CO₂) | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) |

| Acidic Cleavage | HBr in acetic acid; strong acids | Useful for substrates sensitive to hydrogenation | Harsh conditions may not be suitable for acid-labile groups |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas | May require higher temperatures |

| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | Mild conditions, good functional group tolerance | Reagents can be corrosive and require careful handling |

Experimental Protocols

General Procedure for N-Cbz Protection of a Pyrroline Precursor

To a solution of the amine (1.0 equiv) in a mixture of THF and water (2:1) is added sodium bicarbonate (2.0 equiv). The mixture is cooled to 0 °C, and benzyl chloroformate (1.5 equiv) is added dropwise. The reaction is stirred at room temperature for 20 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the N-Cbz protected compound.[1]

General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis

To a solution of the N-Cbz protected pyrroline (1.0 equiv) in methanol is added 10% Palladium on carbon (Pd/C) (0.1 equiv). The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.

Logical Workflow for Pyrroline Functionalization

The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of a Cbz-protected pyrroline, leading to a functionalized pyrrolidine.

References

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of pyrrole and carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Substituted Pyrroline Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the underlying mechanisms of action for substituted pyrroline compounds, a class of molecules demonstrating significant therapeutic promise across oncology, inflammation, and virology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a comprehensive understanding of this versatile scaffold.

Core Mechanisms of Action: A Multi-Faceted Approach

Substituted pyrroline and its reduced form, pyrrolidine, are privileged structures in medicinal chemistry, capable of interacting with a diverse array of biological targets. Their therapeutic effects stem from their ability to modulate key signaling pathways involved in disease pathogenesis. The primary mechanisms of action explored in this guide include anti-cancer, anti-inflammatory, and antiviral activities.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

Substituted pyrroline derivatives have emerged as potent anticancer agents, primarily through the induction of apoptosis and the inhibition of critical cell cycle and growth factor signaling pathways.

A key mechanism is the activation of the caspase cascade, a family of proteases essential for programmed cell death. Specifically, certain substituted pyrrolidines have been shown to trigger the activation of caspase-3, a key executioner caspase.[1][2] This leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, these compounds can arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells. Studies have demonstrated that some substituted pyrrolidines can induce cell cycle arrest at the G0/G1 phase.[3] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Inhibition of growth factor signaling is another crucial anticancer strategy. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth and proliferation.[4][5] Small molecule inhibitors, including those with a pyrrolidine scaffold, can compete with ATP for the kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[4][6]

Anti-inflammatory Effects: Targeting Key Enzymes in Inflammation

The anti-inflammatory properties of substituted pyrroline compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][9] By blocking the activity of these enzymes, substituted pyrrolidines can effectively reduce the production of pro-inflammatory prostaglandins.[8] Many non-steroidal anti-inflammatory drugs (NSAIDs) function through this mechanism.[6]

Antiviral Activity: Inhibiting Viral Replication

Substituted pyrrolidine derivatives have also demonstrated promising activity against a range of viruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1), and SARS-CoV-2.[10][11] The primary mechanism of antiviral action is the inhibition of viral replication. This can be achieved through various means, including targeting viral enzymes essential for replication or interfering with the virus's ability to enter host cells.

Quantitative Analysis of Biological Activity

The potency of substituted pyrroline compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a biological process or elicit a response by 50%. The following tables summarize the reported in vitro activities of various substituted pyrrolidine and pyrrolizine derivatives.

Table 1: Anticancer Activity of Substituted Pyrrolidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine 3h | HCT116 | 2.9 - 16 | [3] |

| Pyrrolidine 3k | HCT116, HL60 | 2.9 - 16 | [3] |

| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa | 0.32 ± 1.00 | [12] |

| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa | 1.80 ± 0.22 | [12] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | IGR39 | 2.50 ± 0.46 | [13] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | PPC-1 | 3.63 ± 0.45 | [13] |

Table 2: Anti-inflammatory Activity of Substituted Pyrrolidine/Pyrrolizine Derivatives (COX Inhibition)

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Pyrrole Acetic Acid Analog 4h | COX-2 | > Celecoxib | [8] |

| Pyrrole Acetic Acid Analog 4k | COX-2 | > Celecoxib | [8] |

| Pyrrolizine Derivative 7c | COX-2 | 0.42 - 29.11 | [2] |

| Pyrrolizine Derivative 7i | COX-2 | 0.42 - 29.11 | [2] |

| Pyrrolizine Derivative 7j | COX-2 | 0.42 - 29.11 | [2] |

| 1,5-Diarylpyrazole PYZ16 | COX-2 | 0.52 | [14] |

| Dihydropyrazole Sulfonamide PYZ20 | COX-2 | 0.33 | [14] |

Signaling Pathway Visualizations

To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by substituted pyrroline compounds.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key in vitro assays used to characterize the activity of substituted pyrroline compounds.

Anticancer Assays

1. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry [9][15]

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA.

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the substituted pyrroline compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest cells by trypsinization, and collect by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

-

2. Caspase-3 Activity Assay (Fluorometric) [16][17]

-

Objective: To quantify the activity of caspase-3, a key executioner of apoptosis.

-

Principle: The assay utilizes a synthetic substrate, DEVD-AMC, which is cleaved by active caspase-3 to release the fluorescent molecule AMC.

-

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds.

-

Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.

-

Assay Reaction: Add the caspase-3 substrate (DEVD-AMC) to the cell lysates.

-

Fluorescence Measurement: Incubate at 37°C for 1-2 hours. Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity.

-

Anti-inflammatory Assay

3. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric) [18][19]

-

Objective: To determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX enzymes. The probe is oxidized by the PGG2 produced from arachidonic acid, resulting in a fluorescent product.

-

Procedure:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compound and a reference inhibitor (e.g., celecoxib).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations and incubate to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

-

Data Analysis: Calculate the rate of the reaction and determine the percent inhibition and IC50 values.

-

Antiviral Assay

4. Plaque Reduction Assay [20]

-

Objective: To quantify the ability of a compound to inhibit the replication of a virus.

-

Principle: The assay measures the reduction in the number of viral plaques (areas of cell death) in the presence of the test compound.

-

Procedure:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24- or 96-well plates.

-

Compound and Virus Incubation: Prepare serial dilutions of the substituted pyrroline compound. Mix the virus with each compound dilution and incubate.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing carboxymethylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for SARS-CoV-2).

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percent inhibition and EC50 value.

-

Conclusion

Substituted pyrroline compounds represent a promising and versatile scaffold for the development of novel therapeutics. Their ability to interact with a wide range of biological targets provides a foundation for addressing complex diseases such as cancer, inflammation, and viral infections. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, fostering further investigation and innovation in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of substituted pyrrolines will undoubtedly lead to the discovery of new and more potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Review of the Potential Biological Activity of N-Benzyloxycarbonyl-3-Pyrroline Derivatives

Abstract: The N-benzyloxycarbonyl (Cbz)-3-pyrroline scaffold represents an intriguing yet underexplored class of heterocyclic compounds in medicinal chemistry. The pyrrolidine and pyrrole rings are core structures in numerous FDA-approved drugs and biologically active molecules. The 3-pyrroline structure offers a unique combination of stereochemical complexity and synthetic accessibility, while the N-Cbz group, though often used as a protecting group, can influence the molecule's lipophilicity and binding interactions. This technical guide synthesizes the potential biological activities of N-Cbz-3-pyrroline derivatives by reviewing the established activities of structurally related pyrrole, pyrrolidine, and other N-heterocyclic compounds. It covers potential anticancer, antiviral, and neuroprotective activities, presenting quantitative data from analogous compounds to build a case for the therapeutic potential of this specific scaffold. Detailed experimental protocols for key biological assays are provided, alongside graphical workflows and pathway diagrams to guide future research and development in this area.

Introduction to the N-Cbz-3-Pyrroline Scaffold

The 3-pyrroline, or 2,5-dihydropyrrole, ring is a five-membered unsaturated nitrogen heterocycle. This core is prevalent in a wide array of natural products and synthetic molecules exhibiting significant pharmacological properties. The partial saturation of the ring provides a three-dimensional structure that can be strategically modified to interact with biological targets.

The benzyloxycarbonyl (Cbz) group attached to the nitrogen atom is traditionally employed as a protecting group in organic synthesis due to its stability under various conditions and its straightforward removal via hydrogenolysis. However, its presence in a final molecule contributes a significant lipophilic and aromatic moiety, which can critically influence pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement. This review explores the therapeutic promise of N-Cbz-3-pyrroline derivatives by examining the biological activities of closely related heterocyclic systems.

General Synthetic Strategies

The synthesis of the 3-pyrroline ring system is well-established, with several versatile methods available. A common approach involves the ring-closing metathesis of a diallylamine derivative. Another prominent method is the multi-step synthesis from (Z)-1,4-dichloro-2-butene, which can be monoaminated and subsequently cyclized to form the 3-pyrroline ring.[1][2] The N-Cbz group is typically introduced by reacting the pyrroline nitrogen with benzyl chloroformate under basic conditions.

Below is a generalized workflow for the synthesis and subsequent biological screening of novel N-Cbz-3-pyrroline derivatives.

Caption: Generalized workflow from synthesis to biological evaluation.

Biological Activity Profile

While direct biological data for N-Cbz-3-pyrroline derivatives is limited in publicly accessible literature, a strong inference of their potential can be drawn from structurally similar compounds.

Anticancer Potential

Pyrrole, pyrrolidine, and fused-ring pyrrolizine systems are prominent scaffolds in anticancer drug discovery.[3][4] They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial enzymes like protein kinases and tubulin polymerization.[5][6] Derivatives often exhibit potent cytotoxic effects against a range of human cancer cell lines.

The table below summarizes the in vitro cytotoxicity of various pyrrole and pyrrolizine derivatives, indicating the potential potency that could be expected from novel N-Cbz-3-pyrroline compounds.

| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54% viability decrease at 50 µM | [7] |

| Isatin-Pyrrole 6 | HepG2 (Liver) | MTT | 0.47 | [8] |

| Pyrrolizine Derivative 8c | MCF-7 (Breast) | SRB | 0.0086 | [9] |

| Pyrrolizine Derivative 8b | HCT-116 (Colon) | SRB | 0.0265 | [9] |

| Pyrrolizine Derivative 8b | HepG2 (Liver) | SRB | 0.0123 | [9] |

| Indolo-pyrazole 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [5] |

| 3-Aroyl-1-arylpyrrole 22 | NCI-ADR-RES (Ovarian) | - | 0.0021 | [6] |

One key anticancer mechanism for heterocyclic compounds is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This action arrests the cell cycle in the G2/M phase, leading to apoptosis.

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Antiviral Activity

Nitrogen-containing heterocycles are a cornerstone of antiviral drug development.[10][11] Their diverse structures allow them to inhibit various stages of the viral life cycle, from host cell entry to replication by viral polymerases.[12] Recent studies have highlighted the potential of novel heterocyclic compounds against a range of viruses, including SARS-CoV-2.[13][14][15]

The following table presents antiviral activity data for representative N-heterocyclic compounds. This suggests that a library of N-Cbz-3-pyrroline derivatives would be a valuable asset for antiviral screening campaigns.

| Compound Class | Virus | Assay System | EC₅₀ / IC₅₀ (µM) | Reference |

| Pyrazole Derivative 34 | Herpes Virus | - | 0.26 | [10] |

| 1,5-Diphenylpyrazole 4 | HIV-1 RT | Enzyme Assay | 2.3 | [10] |

| Uracil Derivative | SARS-CoV-2 (Delta) | Vero E6 Cells | 13.3 | [14] |

| Uracil Derivative | SARS-CoV-2 (Omicron) | Vero E6 Cells | 7.92 | [14] |

| Pyridine Derivative 5 | SARS-CoV-2 | MTT | >100 (CC₅₀) | [13] |

A typical workflow for high-throughput antiviral screening is depicted below. It involves parallel assays to assess a compound's ability to inhibit viral replication and its inherent cytotoxicity to the host cells, allowing for the calculation of a selectivity index (SI).

Caption: Workflow for determining antiviral efficacy and selectivity.

Neuroprotective Potential

Neurodegenerative diseases are often linked to oxidative stress and excitotoxicity. Compounds that possess antioxidant and anti-neuroinflammatory properties are therefore of significant interest. Pyrrole-containing structures have demonstrated promising neuroprotective effects in various in vitro models.[16] These compounds can act as free radical scavengers or modulate pathways involved in neuronal cell death.[17][18][19]

The data below, from studies on pyrrole-containing azomethine compounds and other derivatives, highlight their ability to protect neuronal cells from toxic insults.

| Compound Class | Model System | Effect Measured | Result | Reference |

| Pyrrole Hydrazone 12 | 6-OHDA-induced toxicity in rat synaptosomes | Viability Preservation | 82% preservation vs. toxin alone | [16] |

| Pyrrole Hydrazone 12 | Rotenone/Oligomycin A toxicity in SH-SY5Y cells | Neuroprotection | ~53% protection at 10 µM | [16] |

| Ramalin Derivative RA-2 N | BV2-HT22 co-culture | Neuroprotection | Inhibits inflammation-induced apoptosis | [20] |

| Benzofuran-2-carboxamide 1f | NMDA-induced excitotoxicity in rat cortical cells | Cell Viability | 97.4% cell survival at 30 µM | [19] |

The neuroprotective mechanism often involves the mitigation of cellular damage caused by reactive oxygen species (ROS), which can lead to lipid peroxidation, DNA damage, and ultimately, apoptosis.

References

- 1. 3-Pyrroline synthesis [organic-chemistry.org]

- 2. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]

- 3. Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury [mdpi.com]

- 18. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Cbz-3-pyrroline, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a pyrroline ring protected by a carboxybenzyl (Cbz) group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is typically a colorless to yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31970-04-4 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Density | 1.132 g/mL at 25 °C | [1] |

| Boiling Point | 126 °C at 0.32 mmHg | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Refractive Index | n20/D 1.544 | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Synthesis

The synthesis of 3-pyrrolines, including N-substituted derivatives like this compound, can be achieved through various synthetic routes. Common strategies include the alkylation of primary amines followed by a carbene-mediated C-H insertion, and the treatment of cis-1,4-dihalo-2-butenes with appropriate amines.[2][3] The benzyloxycarbonyl (Cbz) protecting group is crucial in organic synthesis for its stability during various reaction conditions and its ease of removal, making N-Cbz protected intermediates like the title compound valuable in multi-step syntheses.[4]

A synthetic route to a related compound, benzyl 2-phenyl-1H-pyrrole-1-carboxylate, has been described and involves the intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride.[6] This suggests that intramolecular cyclization strategies are a viable approach for the synthesis of N-Cbz protected pyrrole and pyrroline derivatives.

Below is a generalized workflow for the synthesis of N-substituted pyrrolines, which could be adapted for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine and pyrroline scaffolds are prevalent in many FDA-approved drugs and are considered important structures in medicinal chemistry.[7] this compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Antimicrobial Agents

One notable application is in the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates. These compounds have been synthesized and evaluated for their in vitro antimicrobial activity, with some derivatives showing promising activity against various bacterial and fungal strains. This highlights the utility of the this compound core as a scaffold for the development of new antimicrobial agents.

Building Block for Complex Molecules

The N-Cbz protecting group in this compound allows for a wide range of chemical transformations at other positions of the pyrroline ring without affecting the nitrogen atom. This makes it a valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The pyrrolidine ring system, a saturated analogue of pyrroline, is found in drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[8]

The logical flow from a simple building block to a potential drug candidate is illustrated in the following diagram.

Experimental Protocols

While a specific, detailed protocol for the synthesis of the title compound is not available, the following is a representative protocol for the synthesis of a related N-Cbz protected pyrrole derivative, which can provide insight into the potential reaction conditions and procedures.

Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate [6]

-

Synthesis of Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate:

-

A solution of benzyl (2-oxoethyl)carbamate (5 mmol) in CH₂Cl₂ (25 mL) is added to 1-phenyl-2-(triphenylphosphoranylidene)ethanone (5 mmol).

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The resulting mixture is concentrated in vacuo and purified by flash column chromatography (EtOAc/hexanes, 1/4) to yield the product.

-

-

Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate:

-

To a solution of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate (0.1 mmol) in MeOH (1.0 mL), oxalyl chloride (0.3 mmol) is added.

-

The mixture is stirred at room temperature for 10 minutes.

-

The reaction is quenched with water and extracted with CH₂Cl₂.

-

The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography (EtOAc/hexanes, 1/10) to afford the final product.

-

Note: This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its protected pyrroline structure provides a robust platform for the construction of more complex, biologically active molecules. While direct biological activity data for the title compound is limited, its utility as a precursor for antimicrobial agents and other complex heterocyclic structures underscores its importance in the field of drug discovery and development. Further research into novel synthetic routes and the exploration of its use in the synthesis of diverse compound libraries will continue to expand its applications in medicinal chemistry.

References

- 1. 31970-04-4(this compound) | Kuujia.com [kuujia.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. enamine.net [enamine.net]

- 8. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Cbz-3-pyrroline, is a heterocyclic building block of interest in organic synthesis and medicinal chemistry. The presence of the Cbz (carboxybenzyl) protecting group and the unsaturated pyrroline ring makes it a versatile intermediate for the synthesis of various nitrogen-containing compounds, including analogues of biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development workflow.

Physicochemical Properties

Several chemical suppliers confirm the physical state and basic properties of this compound.

| Property | Value | Reference |

| CAS Number | 31970-04-4 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 133-137 °C at 0.6 mmHg | [3] |

| Density | 1.132 g/mL at 25 °C | |

| Refractive Index | n20/D 1.544 |

Spectroscopic Data (Predicted and Expected)

While specific, verified spectral data from primary literature is not available, the expected spectroscopic characteristics can be inferred from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the two inequivalent methylene protons of the pyrroline ring adjacent to the nitrogen, and the two vinyl protons of the double bond.

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the sp² and sp³ hybridized carbons of the pyrroline ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key functional group absorptions. A strong absorption band is expected for the C=O (carbonyl) stretch of the carbamate group, typically in the range of 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching for the double bond in the pyrroline ring. One supplier notes the availability of an "Authentic" infrared spectrum, confirming its use in quality control.[1]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.102. Depending on the ionization conditions, adducts with sodium [M+Na]⁺ or other ions might also be observed.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data for an N-protected pyrroline derivative would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The sample should be free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Data Acquisition:

-

Set the data acquisition temperature to a constant value, typically 298 K.

-

Allow the sample to equilibrate in the magnet for 10-15 minutes.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

For a neat liquid sample, the following protocol is standard:

-

Sample Preparation: As a liquid, the compound can be analyzed directly as a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Ensure the salt plates (typically NaCl or KBr) are clean and dry.

-

Place a single drop of the liquid sample onto one salt plate.

-

Carefully place the second salt plate on top to create a thin, uniform liquid film.

-

Place the "sandwich" plate assembly in the sample holder of the spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum.

-

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation. The sample should be purified, as ESI-MS does not work well with mixtures.[4]

-

Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via a capillary needle at a constant flow rate.

-

A high voltage is applied to the needle to generate a fine spray of charged droplets.

-

The solvent is evaporated from the droplets, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio.

-

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthetic compound is depicted below.

Conclusion

While a complete, published set of spectral data for this compound is elusive in the public domain, this guide provides the necessary foundational information for researchers working with this compound. The provided physicochemical properties, expected spectral features, and detailed experimental protocols for NMR, IR, and MS analysis will facilitate its unambiguous identification and characterization in a laboratory setting. Researchers are encouraged to acquire and publish this data to contribute to the broader scientific knowledge base.

References

An In-depth Technical Guide to N-Cbz-2,5-dihydropyrrole: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-2,5-dihydropyrrole, systematically named Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a carbamate-protected pyrroline ring, makes it a versatile building block for the synthesis of a wide array of more complex nitrogen-containing molecules, including pyrrolidine derivatives and various pharmacologically active agents. This document provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and its reactivity, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The physical and chemical characteristics of N-Cbz-2,5-dihydropyrrole are fundamental to its handling, storage, and application in synthetic chemistry. The following tables summarize its key properties.

Table 1: Physical Properties of N-Cbz-2,5-dihydropyrrole

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | [1] |

| Physical Form | Liquid | |

| Color | Colorless to Yellow | [2] |

| Boiling Point | 126°C / 0.32 mmHg (lit.) | [2] |

| Density | 1.132 g/mL at 25°C (lit.) | [2] |

| Refractive Index | n20/D 1.544 (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Not determined; Very slightly soluble (0.69 g/L) at 25°C (Calculated for isomer) | [1][2] |

Table 2: Chemical and Safety Properties of N-Cbz-2,5-dihydropyrrole

| Property | Value | Reference |

| CAS Number | 31970-04-4 | |

| Purity | 97% | |

| LogP | 2.13290 | [2] |

| Polar Surface Area (PSA) | 29.54 Ų | [2] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature or inert atmosphere, 2-8°C | [2] |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P305+P351+P338 | [2] |

Reactivity and Chemical Behavior

N-Cbz-2,5-dihydropyrrole serves as a precursor in various chemical transformations, primarily leveraging the reactivity of the double bond and the α-protons to the nitrogen atom. The Cbz (carboxybenzyl) group is a common amine protecting group, which can be removed under specific conditions, although it is stable to the acidic conditions that cleave a Boc group.

The electron-withdrawing nature of the N-alkoxycarbonyl substituent enhances the stability of the pyrrole ring system compared to unprotected pyrroles.[3] Key reactions involving this scaffold include:

-

1,3-Dipolar Cycloaddition: The azomethine ylide generated from N-substituted pyrrolidines can undergo 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. This approach has been used to synthesize novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates with potential antimicrobial activity.[4]

-

C-H Functionalization: The C-H bonds at the α-position to the nitrogen are susceptible to functionalization. Dirhodium tetracarboxylate-catalyzed reactions with aryldiazoacetates lead to highly enantio- and diastereoselective C–H functionalization, providing a pathway to pharmaceutically relevant pyrrolidine derivatives.[5] This reaction contrasts with the cyclopropanation that occurs with simple acceptor carbenes.[5]

-

Acylation: While N-Cbz-pyrrole can undergo acylation, it may also experience deprotection under the reaction conditions, especially in the presence of trifluoroacetic acid (TFA) byproducts.[3]

The following diagram illustrates a generalized reaction pathway for the synthesis of pyrrole-based conjugates.

Experimental Protocols

Detailed methodologies are crucial for the successful application of N-Cbz-2,5-dihydropyrrole in research. The following section outlines a representative synthetic protocol based on the Paal-Knorr pyrrole synthesis, a common method for preparing N-substituted pyrroles.[3][6]

Protocol: Synthesis of N-Cbz-pyrrole via Paal-Knorr Condensation

This protocol describes the synthesis of the fully aromatic N-Cbz-pyrrole, a closely related compound, which illustrates the general principles of N-alkoxycarbonyl pyrrole synthesis from carbamates.

Objective: To synthesize an N-alkoxycarbonyl pyrrole by condensing an O-substituted carbamate with 2,5-dimethoxytetrahydrofuran.

Materials:

-

Benzyl carbamate (O-substituted carbamate)

-

2,5-dimethoxytetrahydrofuran

-

Acetic acid (glacial)

-

Ethanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl carbamate (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Solvent Addition: Add a solution of glacial acetic acid in ethanol as the solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude N-Cbz-pyrrole by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

The following workflow diagram visualizes the key steps in this synthetic protocol.

Spectroscopic Data

Structural characterization is essential for verifying the identity and purity of synthesized compounds. Below is a summary of expected NMR spectral data for N-Cbz-2,5-dihydropyrrole based on its structure and typical chemical shifts for similar compounds.[7][8]

Table 3: Representative NMR Spectral Data for N-Cbz-2,5-dihydropyrrole

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.35 | m | Aromatic protons (C₆H₅) |

| ~5.80 | t | Olefinic protons (=CH) | |

| ~5.15 | s | Benzylic protons (CH₂-Ph) | |

| ~4.10 | t | Allylic protons (N-CH₂) | |

| ¹³C NMR | ~155 | s | Carbonyl carbon (C=O) |

| ~137 | s | Quaternary aromatic carbon | |

| ~128 | d | Aromatic carbons (CH) | |

| ~127 | d | Olefinic carbons (=CH) | |

| ~67 | t | Benzylic carbon (CH₂-Ph) | |

| ~55 | t | Allylic carbons (N-CH₂) |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. This table represents expected values.

References

- 1. CAS # 68471-57-8, 2,3-Dihydro-pyrrole-1-carboxylic acid benzyl ester, 1-(Benzyloxy)carbonyl-2-pyrroline, 1-(Benzyloxycarbonyl)-2,3-dihydropyrrole, N-Cbz-2,3-dihydropyrrole - chemBlink [ww.chemblink.com]

- 2. 31970-04-4(this compound) | Kuujia.com [kuujia.com]

- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. ijcmas.com [ijcmas.com]

Methodological & Application

Step-by-step synthesis protocol for benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the synthesis of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the N-protection of diallylamine followed by a ring-closing metathesis reaction.

Overview of the Synthetic Pathway

The synthesis commences with the protection of the secondary amine of diallylamine using benzyl chloroformate under basic conditions to yield the intermediate, benzyl diallylcarbamate. This intermediate is then subjected to ring-closing metathesis (RCM) using a Grubbs catalyst to afford the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl Diallylcarbamate

This procedure follows a standard Schotten-Baumann reaction for the N-protection of a secondary amine.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |